molecular formula C12H12BrNO4S B2443093 3-[(4-Bromophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 1008926-23-5

3-[(4-Bromophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Número de catálogo: B2443093
Número CAS: 1008926-23-5
Peso molecular: 346.2
Clave InChI: UWSISCWAFROVHI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[(4-Bromophenyl)sulfonyl]-3-azabicyclo[310]hexane-2-carboxylic acid is a complex organic compound that features a bicyclic structure with a sulfonyl group and a bromophenyl group

Propiedades

IUPAC Name

3-(4-bromophenyl)sulfonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO4S/c13-8-1-3-9(4-2-8)19(17,18)14-6-7-5-10(7)11(14)12(15)16/h1-4,7,10-11H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSISCWAFROVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(N(C2)S(=O)(=O)C3=CC=C(C=C3)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085507
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Análisis De Reacciones Químicas

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, catalytic hydrogenation

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Dehalogenated products

    Substitution: Substituted derivatives with various functional groups

Mecanismo De Acción

The mechanism of action of 3-[(4-Bromophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the bromophenyl group can participate in π-π stacking interactions with aromatic residues in proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

3-[(4-Bromophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is unique due to its combination of a bicyclic core, a sulfonyl group, and a bromophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Actividad Biológica

3-[(4-Bromophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a complex organic compound notable for its unique bicyclic structure, which includes a nitrogen atom in one of the rings. The molecular formula is C₁₂H₁₂BrNO₄S, with a molecular weight of approximately 317.19 g/mol. This compound has garnered interest due to its potential biological activities, particularly as an inhibitor in various biological pathways.

Chemical Structure and Properties

The compound features a sulfonyl group attached to a bromophenyl moiety, contributing to its potential biological activity and chemical reactivity. The bicyclic structure allows for unique interactions with biological targets, making it a subject of various studies.

PropertyValue
Molecular FormulaC₁₂H₁₂BrNO₄S
Molecular Weight317.19 g/mol
StructureBicyclic with sulfonyl and bromophenyl groups

Biological Activity

Research indicates that 3-[(4-Bromophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid exhibits notable biological activities, including:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes involved in metabolic pathways.
  • Antiproliferative Effects : Preliminary studies suggest that it may exhibit antiproliferative activity against certain cancer cell lines, with IC50 values indicating moderate to excellent efficacy.

The mechanism of action involves the compound's interaction with specific proteins or enzymes, altering their activity and function. This interaction can modulate various biochemical pathways, leading to desired effects in research or therapeutic applications.

Case Studies and Research Findings

  • Neurotoxic Potential Study :
    • A study investigated the effects of related compounds on AchE activity and malondialdehyde (MDA) levels in the brains of rainbow trout alevins (Oncorhynchus mykiss). The results indicated behavioral changes linked to neurotoxicity, suggesting similar potential for 3-[(4-Bromophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid .
  • Antiproliferative Activity :
    • A series of derivatives were synthesized and tested against cancer cell lines, showing varying degrees of antiproliferative activity, with some compounds exhibiting IC50 values below 100 μM . This positions the compound as a promising candidate for further drug development.

Comparative Analysis with Similar Compounds

The following table highlights compounds structurally similar to 3-[(4-Bromophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid and their unique features:

Compound NameStructureUnique Features
3-(4-Fluorophenyl)sulfonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acidC₁₂H₁₂FNO₄SFluorine substitution may alter biological activity
3-(4-Methylphenyl)sulfonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acidC₁₂H₁₄NO₄SMethyl group could influence solubility and reactivity
cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acidC₉H₁₃NO₂Lacks sulfonyl and bromophenyl functionalities

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 3-azabicyclo[3.1.0]hexane derivatives, and how do reaction conditions influence cyclopropanation?

  • Methodological Answer : Copper-mediated intramolecular cyclopropanation of N-allyl enamine carboxylates is a key method. For example, CuBr under aerobic conditions or CuBr₂ with PhIO₂ induces stepwise cyclopropanation via carbocupration of alkenes . Palladium(0)-catalyzed cyclopropanation of allenenes (e.g., using Pd₂(dba)₃·CHCl₃) offers complementary stereoselectivity . Optimization involves solvent choice (MeCN for Pd systems) and substrate pre-functionalization (allyl/propargyl groups).

Q. How can stereochemical purity be achieved in 3-azabicyclo[3.1.0]hexane-2-carboxylic acid derivatives?

  • Methodological Answer : Stereoisomers are resolved via diastereomeric salt formation (e.g., using chiral amines) or chiral stationary phase chromatography . Protecting groups like tert-butoxycarbonyl (Boc) enable selective cis/trans acid formation by adjusting reaction pH and temperature . Absolute configuration is confirmed via X-ray crystallography .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer : Use NMR (¹H/¹³C) to confirm bicyclic structure and sulfonyl group orientation. HPLC with chiral columns validates enantiomeric excess (>99%). Predicted physical properties (e.g., melting point: ~121°C) are cross-checked with differential scanning calorimetry (DSC) . Solid-state NMR and X-ray diffraction resolve cocrystal or salt forms in derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the divergent reactivity of N-allyl vs. N-propargyl enamine carboxylates in cyclopropanation?

  • Methodological Answer : N-Allyl substrates undergo carbocupration followed by oxidative cyclopropanation, while N-propargyl systems favor carbooxygenation to form pyrroles. The choice of copper catalyst (CuBr vs. CuBr₂) and oxygen availability dictate pathway selectivity. Radical trapping experiments and DFT calculations can validate intermediates .

Q. How is diastereoselective reduction of 3-azabicyclo[3.1.0]hex-2-enes achieved, and what role does acetic acid play?

  • Methodological Answer : NaBH₃CN in acetic acid reduces the double bond with high diastereoselectivity. Acetic acid protonates the enamine intermediate, directing hydride attack to the less hindered face. Monitoring via LCMS ensures completion, and diastereomer ratios are quantified by ¹H NMR .

Q. Can computational methods predict cis/trans selectivity in cyclopropanation reactions?

  • Methodological Answer : Ab initio calculations (e.g., at the B3LYP/6-31G* level) model transition states to explain cis preference in initial cyclization steps. Solvent effects (e.g., THF vs. DMF) are incorporated using continuum models .

Q. How are structure-activity relationships (SAR) studied for derivatives targeting biological receptors (e.g., SSTR4)?

  • Methodological Answer : Introduce substituents (e.g., methylpyridinyloxy groups) via amide coupling (HATU/Et₃N in DMF) and test agonist activity in cell-based assays (e.g., cAMP inhibition). Pharmacokinetic properties are optimized by modifying the bicyclic core’s carboxylic acid group .

Q. How should researchers address contradictions in reported yields or selectivity across synthetic methods?

  • Methodological Answer : Compare catalyst systems (e.g., Cu vs. Pd) and substrate scope. For example, Pd-catalyzed methods may offer higher yields for electron-deficient aryl groups but lower thermal stability. Troubleshoot via controlled experiments varying temperature, solvent, and catalyst loading .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.